4-Hydroxy-7-methylcoumarin
Overview
Description
4-Hydroxy-7-methylcoumarin is a chemical compound with the molecular formula C10H8O3 . It has been shown to inhibit tetradecanoylphorbol-13-acetate induced Epstein-Barr virus early antigen activation in serum of patients with nasopharyngeal carcinoma .
Synthesis Analysis
The synthesis of 7-hydroxy-4-methylcoumarin (7H4MC) has been achieved by various methods. One such method involves the use of resorcinol and ethyl acetoacetate using amberlyst-15 as a catalyst based on the Pechmann reaction . Another method involves the solvent casting method where different weight ratios of 7-hydroxy-4-methylcoumarin (7H4MC) mixed polyvinyl alcohol (PVA)/oxidized maize starch (OMS) blend films were achieved .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7-methylcoumarin has been confirmed by various spectroscopic techniques such as FTIR, 1H–NMR, and 13C–NMR . The compound has a molecular weight of 176.17 .Chemical Reactions Analysis
The chemical reactions involving 7-hydroxy-4-methylcoumarin are complex and involve strong intermolecular hydrogen bonding . The compound has been used in the preparation of deep eutectic solvents with pharmaceutically active ingredients .Physical And Chemical Properties Analysis
4-Hydroxy-7-methylcoumarin has a density of 1.1958 (rough estimate), a melting point of 188.5-190°C (lit.), and is slightly soluble . It also exhibits strong antioxidant properties .Scientific Research Applications
Polymer Blend Films
4-Hydroxy-7-methylcoumarin, also known as 7-Hydroxy-4-methyl coumarin, has been used in the creation of polyvinyl alcohol/oxidized maize starch blend films . The films were created using the solvent casting method and were characterized by employing techniques such as FTIR, UTM, and SEM . The films showed increased mechanical properties, smoother surface morphology, increased surface hydrophobicity, improvement in biodegradability, and exhibited migration rates below the overall migration limit . These properties make these blend films a potential candidate for use as packaging material .
Antioxidant Properties
Coumarins, including 4-Hydroxy-7-methylcoumarin, are known for their broad spectrum of physiological effects . The antioxidant activity of natural coumarins has been a subject of intense study for at least two decades . The specific structure of the coumarin scaffold involves a conjugated system with excellent charge and electron transport properties .
Metal Complexes
4-Hydroxy-7-methylcoumarin has been used to create metal complexes . A novel tridentate ligand 4-(2-hydroxy benzylidene acetohyrazide)-7-hydroxy coumarin was coordinated with Sm(III) and Eu(III) . The metal:ligand molar ratio in the complexes was 1:2 .
Antibacterial and Antioxidant Drug
7-Hydroxymethyl carbamate, a derivative of 4-Hydroxy-7-methylcoumarin, is being studied as a new antibacterial and antioxidant drug .
Inhibition of Cancer Cell Proliferation
4-Methyl-7-oxy-glucoside coumarin, another derivative of 4-Hydroxy-7-methylcoumarin, can effectively inhibit the proliferation of breast cancer cells .
Synthesis of Other Compounds
4-Hydroxy-7-methylcoumarin can be used in the synthesis of other compounds . For example, it can be used in the synthesis of phenytoin from benzil and urea .
Safety and Hazards
The safety data sheet for 4-Hydroxy-7-methylcoumarin indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions for 4-Hydroxy-7-methylcoumarin research could involve its potential use in packaging materials due to its mechanical, optical, and antioxidant properties . Additionally, due to its antioxidant activity, coumarin-based compounds could be excellent candidates for novel medicinal molecules .
properties
IUPAC Name |
4-hydroxy-7-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZDYJKWIQMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715756 | |
Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-methylcoumarin | |
CAS RN |
18692-77-8 | |
Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-7-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Q & A
Q1: How do different drying methods impact the concentration of 4-Hydroxy-7-methylcoumarin in Melissa leaves?
A1: The research indicates that drying methods significantly influence the essential oil composition of Melissa leaves, including the concentration of 4-Hydroxy-7-methylcoumarin. While present as a major component in the essential oil of leaves dried using the ventilated oven method, it was not the most abundant compound []. Interestingly, 4-Hydroxy-7-methylcoumarin was also identified as a primary component in leaves dried using the combined microwave & shade method []. This suggests that the specific drying technique employed plays a crucial role in the retention and potential degradation of this compound during the drying process.
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